Product packaging for Benz(a)anthracene, 12-ethyl-7-methyl-(Cat. No.:CAS No. 16354-55-5)

Benz(a)anthracene, 12-ethyl-7-methyl-

Cat. No.: B102363
CAS No.: 16354-55-5
M. Wt: 270.4 g/mol
InChI Key: FTMBVQWARWOALX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Positional Context of Substituted Polycyclic Aromatic Hydrocarbons in Fundamental Chemical and Biochemical Sciences

Polycyclic aromatic hydrocarbons are a vast class of molecules whose biological properties are intimately linked to their structure. researchgate.net Many PAHs are considered procarcinogens, meaning they require metabolic activation by enzymes to exert their biological effects. nih.gov This transformation is primarily carried out by the cytochrome P450 (CYP) family of enzymes, which oxidize the PAH structure to form highly reactive intermediates, such as epoxides and dihydrodiols. nih.govcdc.govmdpi.com These reactive metabolites can then covalently bind to cellular macromolecules like DNA, forming adducts that can initiate carcinogenesis. researchgate.net

The position of alkyl substituents, such as methyl (-CH₃) or ethyl (-C₂H₅) groups, on the PAH backbone is a critical determinant of the molecule's fate. The size, location, and electronic properties of these substituents can profoundly influence the rate and site of enzymatic metabolism. researchgate.net For instance, a substituent can sterically hinder or promote enzymatic attack at a specific region of the aromatic system.

Research comparing 7-methylbenz[a]anthracene (B135024) (7-MBA) with 7-ethylbenz[a]anthracene (7-EBA) illustrates this principle clearly. Studies have shown that the presence of a sterically bulkier ethyl group at position 7, compared to a methyl group, alters the metabolic profile of the molecule in mouse skin microsomes. nih.gov Specifically, the ethyl group in 7-EBA enhances the formation of dihydrodiols on the angular benzo-ring while reducing metabolism at the "K-region" (the 5,6-bond). nih.gov This diversion of the metabolic pathway directly impacts the compound's subsequent biological activity, as different metabolites possess different levels of reactivity and toxicity. nih.gov Therefore, the positional context of substituents is a fundamental concept in the structure-activity relationship studies of PAHs, dictating their transformation into benign metabolites or potent carcinogens.

Rationale for Academic Investigation of Benz(a)anthracene (B33201), 12-ethyl-7-methyl- as a Molecular Probe

The rationale for the academic investigation of Benz(a)anthracene, 12-ethyl-7-methyl- is rooted in its utility as a molecular probe to dissect the mechanisms of chemical carcinogenesis. Its structure is a close analog of 7,12-dimethylbenz(a)anthracene (DMBA), one of the most potent and widely studied carcinogenic PAHs used in experimental cancer research. researchgate.netwikipedia.org DMBA serves as a benchmark tumor initiator in many laboratory models. wikipedia.org

By systematically modifying the structure of a potent compound like DMBA, researchers can investigate how specific molecular features contribute to its biological activity. Benz(a)anthracene, 12-ethyl-7-methyl- represents a precise modification of DMBA, where an ethyl group replaces the methyl group at the 12-position. This seemingly minor change allows for the targeted study of steric and electronic effects at this specific molecular site.

The core scientific questions addressed by using this compound as a probe include:

Steric Hindrance: How does the increased bulk of an ethyl group versus a methyl group at the 12-position affect the molecule's ability to interact with the active sites of metabolic enzymes like CYPs?

Metabolic Pathway Selection: Does this substitution alter the regioselectivity of metabolic activation, favoring the formation of certain reactive intermediates (e.g., specific diol-epoxides) over others?

DNA Adduct Formation: How does the change in structure impact the efficiency of covalent binding to DNA and the specific type of adducts formed? nih.gov

Comparative studies between DMBA, Benz(a)anthracene, 12-ethyl-7-methyl-, and other related derivatives provide invaluable data for building quantitative structure-activity relationship (QSAR) models. These studies help elucidate why DMBA is such a potent carcinogen and what structural features are essential for its activity. nih.govca.gov By observing how a defined structural change translates into a measurable difference in biological outcome (e.g., tumor initiation), scientists can refine their understanding of the molecular toxicology of PAHs.

Table 2: Structural Comparison of Related Benz(a)anthracene Compounds

Compound NameStructureKey Features
Benz[a]anthraceneBenz[a]anthracene structureUnsubstituted parent aromatic hydrocarbon core. wikipedia.org
7,12-Dimethylbenz[a]anthracene (B13559) (DMBA)DMBA structureMethyl groups at positions 7 and 12. A potent, well-studied carcinogen. wikipedia.orgnih.gov
Benz(a)anthracene, 12-ethyl-7-methyl-UnavailableMethyl group at position 7 and an ethyl group at position 12. Serves as a molecular probe for structure-activity studies.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H18 B102363 Benz(a)anthracene, 12-ethyl-7-methyl- CAS No. 16354-55-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

16354-55-5

Molecular Formula

C21H18

Molecular Weight

270.4 g/mol

IUPAC Name

12-ethyl-7-methylbenzo[a]anthracene

InChI

InChI=1S/C21H18/c1-3-16-20-11-7-6-9-17(20)14(2)18-13-12-15-8-4-5-10-19(15)21(16)18/h4-13H,3H2,1-2H3

InChI Key

FTMBVQWARWOALX-UHFFFAOYSA-N

SMILES

CCC1=C2C(=C(C3=CC=CC=C31)C)C=CC4=CC=CC=C42

Canonical SMILES

CCC1=C2C(=C(C3=CC=CC=C31)C)C=CC4=CC=CC=C42

Other CAS No.

16354-55-5

Synonyms

7-METHYL-12-ETHYLBENZ(A)ANTHRACENE

Origin of Product

United States

Synthetic Strategies and Advanced Derivatization of Benz a Anthracene, 12 Ethyl 7 Methyl

Methodologies for the Chemical Synthesis of Benz(a)anthracene (B33201), 12-ethyl-7-methyl-

The chemical synthesis of asymmetrically substituted benz[a]anthracenes, such as the 12-ethyl-7-methyl- derivative, requires precise control over the construction of the polycyclic core and the introduction of distinct alkyl groups at specific positions.

The construction of the tetracyclic benz[a]anthracene framework is a cornerstone of PAH synthesis, with several established methodologies available. beilstein-journals.orgnih.gov These methods often converge on the synthesis of a key intermediate, benz[a]anthracene-7,12-dione, from which the desired 7,12-disubstituted products can be derived. acs.orgdocumentsdelivered.com

Common strategies for building the benz[a]anthracene scaffold include:

Friedel-Crafts Reactions: Acid-catalyzed Friedel-Crafts intramolecular cyclization is a traditional and widely used method for forming the fused ring system. beilstein-journals.orgbeilstein-journals.org

Diels-Alder Reactions: Cycloaddition reactions, such as the Diels-Alder reaction between an ortho-quinodimethane and a 1,2-dihydronaphthalene, can directly form the reduced benz[a]anthracene core, which is then oxidized to the aromatic system. electronicsandbooks.com

Metal-Catalyzed Reactions: Modern synthetic approaches increasingly rely on metal-catalyzed reactions. beilstein-journals.org For instance, palladium-catalyzed tandem C-H activation/bis-cyclization reactions have been reported for the efficient and highly regioselective construction of substituted benz[a]anthracene derivatives. beilstein-journals.orgbeilstein-journals.org

A facile and common route to the benz[a]anthracene core involves the reaction of phthalic anhydride (B1165640) with naphthalene, followed by cyclization to yield benz[a]anthracene-7,12-dione. acs.org This dione (B5365651) is a versatile precursor for the introduction of substituents at the 7 and 12 positions. acs.org

Table 1: Selected Pathways for Benz[a]anthracene Scaffold Construction

Synthetic StrategyKey Reaction TypeCommon PrecursorsResulting Structure
Friedel-Crafts Acylation/AlkylationElectrophilic Aromatic SubstitutionNaphthalene derivatives, Benzoyl chloridesFused ring system leading to the dione
Diels-Alder Cycloaddition[4+2] Cycloadditionortho-Quinodimethanes, NaphthoquinonesReduced benz[a]anthracene scaffold
Metal-Catalyzed CyclizationC-H Activation, Cross-CouplingPropargylic carbonates, Terminal alkynesSubstituted benz[a]anthracene core

The synthesis of the specifically substituted Benz(a)anthracene, 12-ethyl-7-methyl-, which is not commercially available, can be achieved from the key intermediate, benz[a]anthracene-7,12-dione. The classic approach for synthesizing the analogous and well-studied 7,12-dimethylbenz[a]anthracene (B13559) (DMBA) involves a double Grignard reaction on this dione. acs.orgchemicalbook.com

To achieve the asymmetric 7-methyl, 12-ethyl substitution, a sequential addition of distinct organometallic reagents is required. A plausible synthetic route would involve:

Monofunctionalization: The first step is the regioselective addition of one equivalent of a methyl organometallic reagent (e.g., methylmagnesium bromide or methyllithium) to the benz[a]anthracene-7,12-dione. This reaction would likely produce a mixture of the 7-hydroxy-7-methyl-12-one and the 12-hydroxy-12-methyl-7-one intermediates.

Separation and Second Addition: After separation of the desired regioisomer, the second alkyl group is introduced. For example, the purified 7-hydroxy-7-methyl-12-one intermediate would be reacted with an ethyl organometallic reagent (e.g., ethylmagnesium bromide or ethyllithium).

Dehydration/Aromatization: The resulting diol is not stable and is typically not isolated. The reaction mixture is worked up under acidic conditions or with a reducing agent like hydriodic acid to facilitate dehydration and reduction, leading to the final aromatic product, Benz(a)anthracene, 12-ethyl-7-methyl-.

An alternative approach could involve protecting one of the ketone functionalities to ensure sequential and regioselective additions.

Table 2: Proposed Reaction Scheme for 12-ethyl-7-methyl-benz(a)anthracene Synthesis

StepReactionReagent 1Reagent 2 (Post-Workup)Intermediate/Product
1Synthesis of PrecursorNaphthalene, Phthalic AnhydrideAlCl₃, then H₂SO₄Benz[a]anthracene-7,12-dione
2a1,2-Addition (Methyl)CH₃MgBr or CH₃LiH₂O7-hydroxy-7-methylbenz[a]anthracen-12(7H)-one
2b1,2-Addition (Ethyl)C₂H₅MgBr or C₂H₅Li-7-ethyl-12-methylbenz[a]anthracene-7,12-diol
3Reduction/AromatizationHydriodic Acid (HI) / Acetic Acid-Benz(a)anthracene, 12-ethyl-7-methyl-

Synthesis of Chemically Modified Benz(a)anthracene, 12-ethyl-7-methyl- Analogs for Mechanistic Probes

To investigate metabolic pathways and mechanisms of action, chemically modified analogs of the parent compound are synthesized. These include oxidized derivatives and isotopically labeled versions for tracing studies.

PAHs are metabolically activated to reactive intermediates, including epoxides, dihydrodiols, and phenols (hydroxylated derivatives). isotope.comnih.gov The chemical synthesis of these metabolites is crucial for toxicological studies.

Epoxidized Derivatives: Epoxides are commonly formed at the "K-region" of PAHs, which for benz[a]anthracene is the 5,6-double bond. The synthesis of K-region epoxides can be achieved by the direct epoxidation of the parent hydrocarbon using a peroxy acid, such as meta-chloroperoxybenzoic acid (mCPBA). youtube.com These epoxides are often unstable and readily rearrange to phenols. nih.gov

Hydroxylated Derivatives: Hydroxylated metabolites can be formed on the aromatic ring (phenols) or on the alkyl side chains.

Phenolic Derivatives: The synthesis of specific phenolic isomers of benz[a]anthracene often involves multi-step sequences starting from precursors where the hydroxyl group is already in place or is introduced via a functional group that can be converted to a hydroxyl group. acs.org

Side-Chain Hydroxylated Derivatives: The methyl and ethyl groups of Benz(a)anthracene, 12-ethyl-7-methyl- can undergo benzylic oxidation to form hydroxymethyl and 1-hydroxyethyl derivatives, respectively. The synthesis of such compounds can be accomplished through controlled oxidation of the parent PAH using specific oxidizing agents or via multi-step synthesis from a functionalized precursor. The metabolic activation of methyl-hydroxylated derivatives of DMBA has been studied, indicating the importance of these side-chain oxidized forms. nih.gov

Table 3: Synthesis of Oxidized Analogs

Derivative TypeTarget MoietySynthetic MethodCommon Reagent(s)
Epoxide5,6-double bond (K-region)Direct Epoxidationm-Chloroperoxybenzoic acid (mCPBA)
PhenolAromatic Ring (e.g., C-3, C-4)Multi-step synthesis from functionalized precursorsVaries (e.g., Baeyer-Villiger oxidation, demethylation)
Side-Chain Alcohol7-methyl or 12-ethyl groupBenzylic OxidationN-Bromosuccinimide (NBS) followed by hydrolysis

Tracing the metabolic fate and distribution of a compound requires the use of labeled analogs. This can involve radioactive isotopes (radiolabeling) or stable heavy isotopes (isotopic enrichment).

Isotopically Enriched Analogs: Stable isotopes such as deuterium (B1214612) (D or ²H) and carbon-13 (¹³C) are frequently used as internal standards in quantitative analysis by mass spectrometry and for mechanistic studies. goldschmidt.infoacs.org The synthesis of these analogs follows the same chemical pathways as the unlabeled compound, but utilizes isotopically enriched starting materials. For instance, deuterated analogs could be prepared using deuterated alkyl halides (e.g., CD₃I or C₂D₅Br) in the Grignard reaction step. Cambridge Isotope Laboratories, Inc. is a major producer of stable isotope-labeled compounds, including precursors for such syntheses. isotope.com

Table 4: Synthesis of Isotopically Labeled Analogs

Isotopic LabelLabeled PrecursorPosition of LabelApplication
Carbon-14 (¹⁴C)[¹⁴C]CH₃I or CH₃[¹⁴C]H₂I7-methyl or 12-ethyl groupRadiotracing, metabolic studies
Carbon-13 (¹³C)[¹³C]H₃I or [¹³C]₂H₅Br7-methyl or 12-ethyl groupMass spectrometry internal standard, NMR studies
Deuterium (D)CD₃I or C₂D₅Br7-methyl or 12-ethyl groupMass spectrometry internal standard, kinetic isotope effect studies

Fundamental Chemical Reactivity and Mechanistic Studies of Benz a Anthracene, 12 Ethyl 7 Methyl

Carbocation Chemistry and Molecular Rearrangements

The study of carbocations derived from Benz(a)anthracene (B33201), 12-ethyl-7-methyl- and related compounds under superacidic conditions provides critical insights into their structure, stability, and propensity for molecular rearrangements.

Generation and Characterization of Carbocations from Benz(a)anthracene, 12-ethyl-7-methyl- and Related Alkylated Benz[a]anthracenes

Persistent carbocations of alkylated benz[a]anthracenes (BAs) have been successfully generated at low temperatures through protonation in a superacid medium, typically a solution of fluorosulfonic acid (FSO₃H) in sulfuryl chloride fluoride (B91410) (SO₂ClF). researchgate.net This technique allows for the direct observation and characterization of these highly reactive intermediates using methods like Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.netresearchgate.net

For Benz(a)anthracene, 12-ethyl-7-methyl-, the protonation process is not straightforward. Initially, the attack of a proton occurs at the carbon atoms already bearing an alkyl substituent, a process known as ipso-protonation. researchgate.net This results in the formation of two distinct ipso-protonated carbocations: one protonated at the C-7 position and the other at the C-12 position. researchgate.net These initial species are kinetically favored but are not the most stable carbocationic forms the molecule can adopt. researchgate.net Over time, these intermediates undergo rearrangement to form a more stable species. researchgate.net

Similar studies on other dialkylated BAs, such as 7-ethyl-12-methylbenz[a]anthracene and 7,12-diethylbenz[a]anthracene, show a comparable pattern where two ipso-protonated carbocations are formed initially. researchgate.net This contrasts with some monoalkylated derivatives, where protonation often occurs at the unsubstituted C-7 or C-12 positions to form the sole or major carbocation. researchgate.net

Kinetic vs. Thermodynamic Control in Protonation Processes

The protonation of Benz(a)anthracene, 12-ethyl-7-methyl- is a clear example of a reaction governed by both kinetic and thermodynamic control. researchgate.netrsc.org

Kinetic Control : The initial formation of the C-7 and C-12 ipso-protonated carbocations represents the kinetically controlled pathway. These products are formed faster, likely due to a lower activation energy barrier for proton attack at the electron-rich, substituted meso-positions (C-7 and C-12). researchgate.net

Thermodynamic Control : The initially formed kinetic products are less stable than other possible carbocations. researchgate.net They subsequently rearrange to yield the thermodynamically more stable product. For 12-ethyl-7-methylbenz[a]anthracene, this stable species is the C-12 protonated carbocation. researchgate.net This rearrangement indicates that given sufficient time and energy, the system will settle into its lowest energy state. researchgate.net

The progression from kinetic to thermodynamic products highlights the dynamic nature of these carbocationic systems in superacid media.

CompoundInitial Kinetic Products (via ipso-Protonation)Final Thermodynamic Product
Benz(a)anthracene, 12-ethyl-7-methyl-C-7 protonated and C-12 protonated carbocationsC-12 protonated carbocation
7-Ethyl-12-methylbenz[a]anthraceneC-7 protonated and C-12 protonated carbocationsC-12 protonated carbocation
7,12-Diethylbenz[a]anthraceneC-7 protonated and C-12 protonated carbocationsC-12 protonated carbocation

This table summarizes the observed protonation outcomes for various dialkylated benz[a]anthracenes, demonstrating the principle of kinetic versus thermodynamic control. Data sourced from stable ion studies. researchgate.net

Analysis of Charge Delocalization and Electronic Distribution in Carbocationic Species

Once formed, the positive charge in the carbocation is not localized on a single carbon atom. Instead, it is delocalized across the extensive π-electron system of the polycyclic aromatic framework. researchgate.netnih.gov This delocalization is a key factor contributing to the relative stability of these carbocations. researchgate.netresearchgate.net

The distribution of this positive charge can be mapped experimentally and computationally. A powerful experimental technique involves the analysis of ¹³C NMR chemical shifts. The difference in chemical shifts (Δδ¹³C) between the carbocation and its neutral precursor can be used to deduce the charge delocalization pathways. researchgate.net Large downfield shifts at specific carbon positions indicate a significant buildup of positive charge. researchgate.net

For the thermodynamically stable C-12 protonated carbocations of dialkylated BAs, the charge delocalization path is analogous to that computed for benzylic carbocations formed from the ring-opening of carcinogenic epoxide metabolites. researchgate.net Computational methods, such as those based on Density Functional Theory (DFT) and Natural Population Analysis (NPA), provide further insight into the electronic distribution by calculating the partial charges on each atom within the carbocationic structure. researchgate.netresearchgate.net These studies confirm that the charge is spread throughout the molecule, with higher densities at specific positions, which in turn dictates the molecule's reactivity. researchgate.net

Electrophilic Aromatic Substitution Reactions

The electron-rich nature of the benz[a]anthracene ring system makes it susceptible to electrophilic aromatic substitution (SEAr) reactions. wikipedia.org The presence of alkyl substituents, such as the ethyl and methyl groups in Benz(a)anthracene, 12-ethyl-7-methyl-, significantly influences both the rate and the regioselectivity of these reactions. numberanalytics.comyoutube.com

Regioselectivity and Reaction Pathways in Nitration and Bromination of Substituted Benz[a]anthracenes

While specific studies on the nitration and bromination of Benz(a)anthracene, 12-ethyl-7-methyl- are not extensively detailed in the reviewed literature, the regioselectivity can be predicted based on the known principles of SEAr and the results from protonation studies. researchgate.netyoutube.com Protonation itself is an SEAr reaction, and the preferred sites of proton attack (the meso-anthracenic C-7 and C-12 positions) are strong indicators of where other electrophiles, like the nitronium ion (NO₂⁺) or a bromonium ion source (Br⁺), will react. researchgate.netresearchgate.net

The general mechanism for SEAr involves a two-step process:

Attack by the electrophile on the aromatic π-system to form a resonance-stabilized carbocation intermediate, known as a σ-complex or arenium ion. wikipedia.orgnih.gov

Deprotonation of the σ-complex to restore the aromaticity of the ring system. nih.gov

The regioselectivity of the reaction is determined by the relative stability of the possible σ-complex intermediates. acs.orglibretexts.org For alkylated benz[a]anthracenes, attack at the C-7 and C-12 positions leads to particularly stable arenium ions because the positive charge can be effectively delocalized by the electron-donating alkyl groups and the fused ring system. researchgate.net Therefore, nitration and bromination are expected to occur preferentially at these meso-positions.

Steric and Electronic Effects of Alkyl Substituents on Reactivity

The reactivity and regioselectivity of SEAr on Benz(a)anthracene, 12-ethyl-7-methyl- are governed by the combined electronic and steric effects of the two alkyl groups. numberanalytics.compnas.org

Electronic Effects:

Both methyl and ethyl groups are electron-donating groups through an inductive effect. youtube.com

As activating groups, they increase the electron density of the aromatic ring system, making it more nucleophilic and thus more reactive towards electrophiles compared to the unsubstituted benz[a]anthracene. wikipedia.org

This increased electron density is particularly pronounced at the ortho and para positions relative to the substituent. In the fused ring structure of benz[a]anthracene, this effect enhances the reactivity of the C-7 and C-12 positions. researchgate.net

Steric Effects:

Steric hindrance arises from the physical bulk of the substituents, which can impede the approach of the electrophile to nearby positions. numberanalytics.comyoutube.com

The ethyl group is sterically bulkier than the methyl group. nih.gov This difference can influence the relative rates of attack at different sites. For example, the approach of a large electrophile might be more hindered at the position occupied by the larger ethyl group. numberanalytics.com

Studies on related compounds have shown that a sterically bulky ethyl group at position 7 can alter metabolic reaction pathways compared to a methyl group at the same position, suggesting it can direct reactions away from its immediate vicinity. nih.gov

The final product distribution in reactions like nitration and bromination will be a result of the balance between the powerful electronic activation at the meso-positions and the potential for steric hindrance to modulate the accessibility of these sites. youtube.com

EffectDescriptionImpact on Benz(a)anthracene, 12-ethyl-7-methyl-
Electronic (Inductive) Alkyl groups donate electron density to the aromatic ring, increasing its nucleophilicity.Both ethyl and methyl groups activate the ring, making it more susceptible to electrophilic attack than unsubstituted benz[a]anthracene. wikipedia.org
Electronic (Directing) Activating groups direct incoming electrophiles to positions where the intermediate carbocation is most stable.Enhances the reactivity of the meso-positions (C-7 and C-12), which are analogous to ortho/para positions. researchgate.netyoutube.com
Steric Hindrance The physical size of the alkyl groups can block the approach of an electrophile to adjacent positions.The bulkier ethyl group may sterically hinder attack at or near the C-12 position to a greater extent than the methyl group at C-7. numberanalytics.comnih.gov

This table outlines the key steric and electronic effects of the alkyl substituents on the electrophilic aromatic substitution reactivity of the target compound.

Photochemical Transformations and Reaction Kinetics of Benz(a)anthracene, 12-ethyl-7-methyl-

The photochemical fate of polycyclic aromatic hydrocarbons (PAHs), including Benz(a)anthracene, 12-ethyl-7-methyl-, is a critical area of environmental chemistry. Solar radiation can initiate chemical transformations that alter the structure and properties of these compounds. This section explores the photochemical reactivity of Benz(a)anthracene, 12-ethyl-7-methyl-, focusing on its transformations on environmental surfaces, the identification of its photoproducts, and the underlying reaction mechanisms. Due to the limited direct studies on 12-ethyl-7-methyl-benz(a)anthracene, much of the discussion draws upon the extensive research conducted on the closely related and structurally similar compound, 7,12-dimethylbenz(a)anthracene (DMBA), as a proxy.

Investigation of Heterogeneous Photoreactions on Environmental Matrices

Studies on various PAHs have demonstrated that the substrate plays a crucial role in their photolytic fate. osti.gov For instance, the photodegradation of PAHs on inert surfaces like silica (B1680970) gel and alumina (B75360) can differ significantly from their degradation on more complex environmental substrates like fly ash or soil. osti.govmdpi.com Fine-textured soils, with their higher sorption capacity, have been shown to enhance the photodegradation of some PAHs compared to coarse-textured soils. nih.gov

Elucidation of Photoproduct Structures (e.g., Quinones, Oxygenated Adducts)

Light irradiation of benz(a)anthracene derivatives, particularly in the presence of oxygen, leads to the formation of a variety of oxygenated photoproducts. nih.govresearchgate.net The primary points of photochemical attack are often the most electronically reactive sites of the molecule. For 7,12-disubstituted benz(a)anthracenes, these are typically the 7 and 12 positions.

Extensive research on 7,12-dimethylbenz(a)anthracene (DMBA) has identified several major photoproducts. nih.govresearchgate.net It is highly probable that 12-ethyl-7-methyl-benz(a)anthracene undergoes analogous transformations. The key photoproducts identified from DMBA studies include:

Endoperoxides: An initial product of the reaction with singlet oxygen is often a transient 7,12-epidioxy-7,12-dihydro derivative. nih.govnih.gov

Diones: Further reaction or rearrangement of the endoperoxide can lead to the formation of the corresponding benz(a)anthracene-7,12-dione. nih.govresearchgate.net

Hydroxymethyl and Formyl Derivatives: Oxidation of the alkyl substituents can occur, leading to hydroxymethyl and formyl derivatives. nih.gov

Keto-hydroxy Adducts: Other oxygenated adducts, such as 7-hydroxy-12-keto-7-methylbenz(a)anthracene, have also been identified. researchgate.net

Based on these findings for DMBA, the following table outlines the expected analogous photoproducts for Benz(a)anthracene, 12-ethyl-7-methyl-.

Precursor CompoundPhotoproduct TypeProbable Structure of Photoproduct
Benz(a)anthracene, 12-ethyl-7-methyl-Endoperoxide12-ethyl-7,12-epidioxy-7,12-dihydro-7-methyl-benz(a)anthracene
Benz(a)anthracene, 12-ethyl-7-methyl-Dione (B5365651)12-ethyl-7-methyl-benz(a)anthracene-7,12-dione
Benz(a)anthracene, 12-ethyl-7-methyl-Hydroxymethyl Derivative (at methyl)Benz(a)anthracene, 12-ethyl-7-hydroxymethyl-
Benz(a)anthracene, 12-ethyl-7-methyl-Hydroxyethyl Derivative (at ethyl)Benz(a)anthracene, 12-(1-hydroxyethyl)-7-methyl-
Benz(a)anthracene, 12-ethyl-7-methyl-Formyl Derivative (from methyl)Benz(a)anthracene, 12-ethyl-7-formyl-
Benz(a)anthracene, 12-ethyl-7-methyl-Acetyl Derivative (from ethyl)Benz(a)anthracene, 12-acetyl-7-methyl-

This table presents probable photoproducts of Benz(a)anthracene, 12-ethyl-7-methyl- based on the known photoreactivity of the closely related compound 7,12-dimethylbenz(a)anthracene.

Proposed Mechanisms for Photoreactions, Including Singlet Oxygen and Radical Intermediates

The photochemical transformation of benz(a)anthracene derivatives is believed to proceed through several key mechanistic pathways, primarily involving singlet oxygen and radical intermediates. nih.govresearchgate.net

Singlet Oxygen Mechanism: Many PAHs, including derivatives of benz(a)anthracene, can act as photosensitizers. nih.govnih.gov Upon absorption of light, the PAH is promoted to an excited singlet state, followed by intersystem crossing to a longer-lived triplet state. This excited triplet state can then transfer its energy to ground-state molecular oxygen (a triplet), generating highly reactive singlet oxygen. nih.gov

The generated singlet oxygen can then react with a ground-state PAH molecule. A characteristic reaction of singlet oxygen with anthracenic compounds is a [4+2] cycloaddition across the reactive 7 and 12 positions, forming an endoperoxide intermediate. researchgate.net This endoperoxide is often unstable and can undergo further reactions to yield more stable products like diones and other oxygenated derivatives. researchgate.net The mechanism of photooxidation for DMBA is suggested to be the generation of singlet oxygen through a photodynamic effect. nih.gov

Radical Intermediates: In addition to the singlet oxygen pathway, photochemical reactions can also involve radical intermediates. This can occur through several processes. The excited state of the PAH could undergo electron transfer to generate a radical cation. nih.gov These radical cations are highly reactive and can subsequently react with water or other nucleophiles, leading to the formation of hydroxylated products.

Theoretical and Computational Investigations of Benz a Anthracene, 12 Ethyl 7 Methyl

Quantum Chemical Calculations (e.g., DFT) for Molecular Properties and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have become indispensable tools for elucidating the molecular properties and reactivity of polycyclic aromatic hydrocarbons (PAHs) like Benz(a)anthracene (B33201), 12-ethyl-7-methyl-. These computational methods provide insights into the electronic structure and energetics that govern the chemical behavior of such molecules.

The biological activity of many PAHs is linked to their metabolic activation to diol epoxides, which can then form highly reactive carbocations that bind to DNA. researchgate.net DFT calculations are instrumental in assessing the stability of these carbocation intermediates. For substituted benz[a]anthracenes, the stability of the carbocation is a key factor in determining carcinogenic potential. nih.gov

Table 1: Illustrative Relative Energies for Carbocation Formation in Alkylated PAHs (Hypothetical Data Based on General Principles)

Precursor CompoundCarbocation PositionRelative Energy (kcal/mol)
Benz[a]anthraceneBay Region0 (Reference)
7-Methylbenz[a]anthracene (B135024)Bay Region-3.5
7,12-Dimethylbenz[a]anthracene (B13559)Bay Region-6.8
Benz(a)anthracene, 12-ethyl-7-methyl-Bay Region-7.2 (Estimated)

Note: This table is illustrative. The negative values indicate greater stability relative to the unsubstituted parent compound.

The electronic structure of a PAH, including the distribution of its frontier molecular orbitals (HOMO and LUMO), is a primary determinant of its reactivity. nih.gov Quantum chemical methods can map these orbitals and calculate properties like local atomic hardness and condensed Fukui functions to predict the most likely sites for electrophilic attack, which is the initial step in metabolic activation. nih.govresearchgate.net

For benz[a]anthracene derivatives, analysis has shown that specific regions of the molecule are more susceptible to reaction. A quantum chemical study on substituted benz[a]anthracene derivatives using DFT indicated that a soft atom (indicating higher reactivity) at certain positions is related to higher carcinogenic activity. researchgate.net The alkyl substituents in Benz(a)anthracene, 12-ethyl-7-methyl- modify the electron density across the aromatic system. The electron-donating nature of the methyl and ethyl groups increases the energy of the HOMO, making the molecule more susceptible to oxidation, a key step in metabolic activation. libretexts.org These calculations can predict that the regions of high electron density, particularly near the "K-region" and "bay region," are the most probable sites for initial epoxidation by cytochrome P450 enzymes. nih.gov

The planarity and aromaticity of PAHs are crucial for their biological interactions, such as intercalation into DNA. researchgate.net While the core benz[a]anthracene structure is planar, the addition of substituents can introduce steric strain, potentially causing deviations from planarity. DFT calculations can be used to perform geometry optimization and determine the most stable three-dimensional structure of the molecule.

Quantitative Structure-Activity Relationship (QSAR) Methodologies

QSAR studies provide a framework for correlating the structural or physicochemical properties of chemicals with their biological activities. These models are particularly useful for predicting the potential toxicity of untested PAHs based on the properties of known compounds. researchgate.net

The development of a robust QSAR model relies on the selection of appropriate molecular descriptors that can accurately represent the features of a molecule responsible for its biological activity. nih.gov For alkylated PAHs, these descriptors can be broadly categorized as electronic, steric, and hydrophobic.

Electronic Descriptors: These describe the electronic properties of the molecule. Examples include the energy of the HOMO and LUMO, the HOMO-LUMO gap, ionization potential, and various charge-based indices. nih.govnih.gov A lower HOMO-LUMO gap, for example, is often associated with higher reactivity and carcinogenic potential. nih.gov

Steric/Topological Descriptors: These relate to the size and shape of the molecule. Examples include molecular weight, molecular volume, and various topological indices that describe the connectivity of the atoms. researchgate.net

Hydrophobic Descriptors: The octanol-water partition coefficient (logP) is a common descriptor for hydrophobicity, which influences how a compound is absorbed, distributed, and metabolized in an organism.

These descriptors are calculated for a series of related compounds, like various alkylated benz[a]anthracenes, and statistical methods are used to build a mathematical model that relates the descriptor values to a measured biological endpoint, such as carcinogenic potency. nih.gov

Table 2: Key Molecular Descriptors Used in QSAR for Alkylated PAHs

Descriptor TypeExample DescriptorRelevance to Biological Interaction
ElectronicHOMO-LUMO Energy GapCorrelates with chemical reactivity and ease of metabolic activation. nih.gov
ElectronicMolecular PolarizabilityInfluences van der Waals interactions with biological receptors. nih.gov
StericMcGowan's Volume (McVol)Represents the size of the molecule, affecting receptor fit.
HydrophobicLogP (Octanol/Water)Governs membrane permeability and distribution in biological systems.

Computational approaches, integrating quantum mechanics and QSAR, provide a powerful means to understand the nuanced relationship between the structure of an alkylated PAH and its reactivity. researchgate.net For compounds like Benz(a)anthracene, 12-ethyl-7-methyl-, these models can explain why the position and nature of the alkyl groups are so critical to its biological activity.

Studies have shown that alkylation can either increase or decrease the mutagenic potency of a parent PAH, depending on the substitution position. nih.gov Computational models help to rationalize these observations. For example, if an alkyl group is placed at a position that is critical for metabolic activation, it might block the necessary enzymatic reaction, thus detoxifying the compound. Conversely, if the alkyl group is placed at a position where it can stabilize a key carbocation intermediate, it can enhance the compound's carcinogenic potential. nih.gov Research on alkylated PAHs has demonstrated that understanding these structure-activity relationships is crucial, as alkylated PAHs are often more abundant in the environment than their parent compounds and can be more biologically active. nih.govnih.gov By combining DFT calculations of reaction pathways with QSAR models based on a wide range of descriptors, researchers can build predictive models to assess the risk of untested alkylated PAHs and prioritize them for further toxicological testing. researchgate.netnih.gov

Biochemical Transformations and Molecular Interactions of Benz a Anthracene, 12 Ethyl 7 Methyl in Non Human Systems

Enzymatic Metabolism in Mammalian (Non-Human) Models

The metabolic activation of DMBA in mammalian systems is a complex, multi-step process primarily orchestrated by Phase I and Phase II enzymes. This biotransformation is a prerequisite for both its detoxification and its conversion into carcinogenic forms.

Identification of Phase I and Phase II Metabolites (e.g., Dihydrodiols, Epoxides)

In mammalian cells, DMBA undergoes extensive metabolism to a variety of products. nih.gov Phase I metabolism involves the introduction or exposure of functional groups, primarily through oxidation. longdom.org Key initial metabolites include hydroxymethyl derivatives, where one or both methyl groups are hydroxylated, forming 7-hydroxymethyl-12-methylbenz[a]anthracene (B1218729) (7-OHM-12-MBA) and 7-methyl-12-hydroxymethylbenz[a]anthracene. nih.govusp.br

Further oxidation on the aromatic ring system by cytochrome P450 enzymes produces arene oxides, or epoxides. These epoxides are transient intermediates that can be detoxified or further metabolized. researchgate.net Hydration of these epoxides by the enzyme epoxide hydrolase yields trans-dihydrodiols. researchgate.netnih.gov Several dihydrodiol metabolites have been identified, including trans-3,4-dihydrodiol, trans-5,6-dihydrodiol, and trans-8,9-dihydrodiol. nih.govnih.gov The DMBA-trans-3,4-diol is considered a major proximate carcinogenic metabolite. nih.govnih.gov

Phase II metabolism involves conjugating these Phase I metabolites with endogenous molecules to increase their water solubility and facilitate excretion. longdom.org For instance, hydroxylated metabolites can be conjugated with glucuronic acid, forming glucuronide conjugates. nih.govoup.com

Table 1: Key Phase I and Phase II Metabolites of DMBA in Mammalian Systems

Metabolite Class Specific Examples Role/Significance
Phase I
Hydroxymethyl Derivatives 7-hydroxymethyl-12-methylbenz[a]anthracene (7-OHM-12-MBA) Initial oxidation products
7-methyl-12-hydroxymethylbenz[a]anthracene
7,12-dihydroxymethylbenz[a]anthracene
Dihydrodiols DMBA-trans-3,4-dihydrodiol Proximate carcinogen, precursor to diol-epoxide
DMBA-trans-5,6-dihydrodiol Major metabolite in some systems
DMBA-trans-8,9-dihydrodiol Identified metabolite
Epoxides DMBA-3,4-epoxide Unstable intermediate, precursor to dihydrodiols
DMBA-3,4-diol-1,2-epoxide Ultimate carcinogenic metabolite
Phase II
Conjugates Glucuronide and sulfate (B86663) conjugates of phenolic derivatives Water-soluble products for excretion

Regio- and Stereoselectivity of Metabolic Pathways in Hepatic Microsomal Systems

The metabolism of DMBA is highly regio- and stereoselective, meaning that enzymatic reactions preferentially occur at specific positions on the molecule and produce specific stereoisomers. In hepatic microsomal systems, metabolism produces the trans-5,6-dihydrodiol as a major metabolite, which predominantly has an S,S absolute stereochemistry. nih.gov

The formation of different metabolites varies depending on the specific enzymes present. For example, hydroxylation can occur at the 7- or 12-methyl groups, or at various positions on the aromatic rings, such as the 3, 4, 5, 6, 8, and 9 positions, leading to a diverse profile of dihydrodiols and phenols. pnas.org The formation of the DMBA-3,4-diol is a critical step in the pathway leading to the ultimate carcinogen. nih.govsemanticscholar.org

Role of Cytochrome P450 Isoforms and Epoxide Hydrolase in Biotransformation

The biotransformation of DMBA is initiated by the cytochrome P450 (CYP) superfamily of enzymes, which are central to Phase I metabolism. mdpi.com Several CYP isoforms are involved, with studies implicating the CYP1A, CYP1B, CYP2B, and CYP3A subfamilies. nih.govdntb.gov.uaamegroups.cn

CYP1B1 is crucial for oxidizing the parent DMBA to an unstable DMBA-3,4-epoxide. oup.comoup.com

CYP1A1 and CYP1B1 are both capable of further oxidizing the DMBA-3,4-diol to form the ultimate carcinogenic metabolite, the DMBA-3,4-diol-1,2-epoxide. researchgate.netoup.comnih.gov Research suggests CYP1A1 primarily forms the anti-diol-epoxide, while CYP1B1 is mainly responsible for the syn-diol-epoxide. nih.gov

Microsomal epoxide hydrolase (mEH) plays a pivotal, dual role. It is essential for the metabolic activation pathway by hydrolyzing the initial DMBA-3,4-epoxide to form the DMBA-3,4-dihydrodiol, a necessary precursor for the ultimate carcinogen. nih.govsemanticscholar.orgoup.comoup.com Thus, both CYP1B1 and mEH are key enzymes in the bioactivation of DMBA. oup.comresearchgate.net

Table 2: Key Enzymes in DMBA Biotransformation

Enzyme Family/Class Role in DMBA Metabolism
Cytochrome P450 1B1 (CYP1B1) Phase I Catalyzes initial oxidation of DMBA to DMBA-3,4-epoxide; converts DMBA-3,4-diol to the syn-diol-epoxide. oup.comnih.gov
Cytochrome P450 1A1 (CYP1A1) Phase I Converts DMBA-3,4-diol to the anti-diol-epoxide. nih.gov
Microsomal Epoxide Hydrolase (mEH) Phase I Hydrolyzes DMBA-3,4-epoxide to form DMBA-3,4-dihydrodiol. semanticscholar.orgoup.com

Formation of Electrophilic Intermediates and their Potential for Covalent Adduct Formation with DNA

The ultimate carcinogenic activity of DMBA stems from the formation of highly reactive electrophilic intermediates that can covalently bind to cellular macromolecules like DNA. ontosight.aitaylorandfrancis.com The primary pathway involves the conversion of DMBA-3,4-diol into the "bay-region" diol-epoxide, specifically the DMBA-3,4-diol-1,2-epoxide. ontosight.ainih.govresearchgate.net

This diol-epoxide is a powerful electrophile that reacts with nucleophilic sites on DNA bases, primarily guanine (B1146940) and adenine, to form stable DMBA-DNA adducts. ontosight.ainih.gov The formation of these adducts is considered a critical initiating event in carcinogenesis, as they can lead to miscoding during DNA replication, resulting in permanent mutations in critical genes. ontosight.aitaylorandfrancis.com Studies have identified two major types of adducts in various rat tissues: one resulting from the bay-region diol-epoxide of DMBA and another from an analogous diol-epoxide of the 7-hydroxymethyl-12-methylbenz[a]anthracene metabolite. nih.gov The disappearance of these adducts from DNA is biphasic, with deoxyadenosine (B7792050) adducts being removed more rapidly than deoxyguanosine adducts in mouse epidermis. nih.gov

Microbial and Fungal Biotransformation Pathways

Microorganisms, including bacteria and fungi, possess versatile metabolic capabilities to transform PAHs. semanticscholar.org These pathways can lead to detoxification or, in some cases, the production of metabolites similar to those formed in mammalian systems. nih.govnih.gov

Characterization of Degradation Products and Pathways by Specific Microorganisms (e.g., Mycobacterium vanbaalenii PYR-1)

The bacterium Mycobacterium vanbaalenii PYR-1 is known for its ability to degrade a wide range of high-molecular-weight PAHs, including DMBA. nih.govresearchgate.netpsu.edunih.gov This bacterium metabolizes DMBA through highly regio- and stereoselective pathways involving both dioxygenation and monooxygenation reactions. nih.gov

Initial enzymatic attack occurs at both the aromatic ring and the methyl groups. nih.gov Key metabolites identified from the culture of M. vanbaalenii PYR-1 with DMBA include:

cis-5,6-dihydro-5,6-dihydroxy-7,12-dimethylbenz[a]anthracene (DMBA cis-5,6-dihydrodiol) : This is a product of a dioxygenase enzyme attacking the 5,6-bond. Chiral analysis revealed it to be predominantly the 5S,6R enantiomer (95%). nih.govnih.gov

trans-5,6-dihydro-5,6-dihydroxy-7,12-dimethylbenz[a]anthracene (DMBA trans-5,6-dihydrodiol) : This metabolite is likely formed through the action of a cytochrome P450 monooxygenase to create an epoxide, followed by hydrolysis via an epoxide hydrolase, similar to mammalian pathways. nih.govnih.gov It was found to be 100% the 5S,6S enantiomer. nih.gov

7-hydroxymethyl-12-methylbenz[a]anthracene : This is the result of a monooxygenase attacking the methyl group at position 7. nih.gov

Other microorganisms like the fungus Cunninghamella elegans and the bacterium Pseudomonas aeruginosa also metabolize DMBA, primarily forming methyl-hydroxylated derivatives and various dihydrodiols. oup.comnih.gov The specific pathways and products can differ significantly between species. For instance, Pseudomonas aeruginosa and Penicillium notatum have been shown to produce two distinct methyl-hydroxylated metabolites. nih.govcapes.gov.br

Enzymatic Mechanisms Involved in Microbial Dealkylation and Ring Fission

There is no available scientific literature detailing the enzymatic mechanisms employed by microbial communities for the dealkylation of the ethyl and methyl groups or the subsequent ring fission of Benz(a)anthracene (B33201), 12-ethyl-7-methyl-. Research on other PAHs indicates that microorganisms typically utilize dioxygenase and monooxygenase enzymes to initiate catabolism, but the specific enzymes, pathways, and metabolites involved in the degradation of this compound have not been reported.

Cellular Interactions and Molecular Mechanisms (Non-Clinical)

Similarly, non-clinical investigations into the cellular and molecular activities of Benz(a)anthracene, 12-ethyl-7-methyl- are absent from the public scientific record.

Investigation of Interactions with Cellular Macromolecules (e.g., DNA adduct formation)

No studies have been published that investigate the formation of DNA adducts or other interactions with cellular macromolecules resulting from exposure to Benz(a)anthracene, 12-ethyl-7-methyl-. The genotoxic potential and the specific nature of any covalent bonds formed with DNA, RNA, or proteins remain undetermined.

Modulation of Xenobiotic Metabolizing Enzymes in Experimental Models

There is no data on whether Benz(a)anthracene, 12-ethyl-7-methyl- induces or inhibits key xenobiotic metabolizing enzymes, such as cytochrome P450 (Phase I) or glutathione (B108866) S-transferase (Phase II) systems, in any experimental models.

Effects on Signaling Pathways in in vitro Cell Culture Systems (e.g., AhR- and NF-kappaB-dependent pathways)

The effect of Benz(a)anthracene, 12-ethyl-7-methyl- on critical cellular signaling pathways, including the Aryl Hydrocarbon Receptor (AhR) pathway, which is commonly activated by PAHs, and the NF-kappaB pathway, which is central to inflammatory responses, has not been investigated in any in vitro cell culture systems.

Environmental Fate, Transport, and Degradation Research of Benz a Anthracene, 12 Ethyl 7 Methyl

Abiotic Environmental Transformation Processes

Abiotic processes, driven by chemical and physical factors, play a significant role in the transformation of PAHs in the environment. These reactions can alter the structure, toxicity, and persistence of these compounds.

This data pertains to the parent compound Benz(a)anthracene (B33201) and is used as an estimate for Benz(a)anthracene, 12-ethyl-7-methyl-.

Photolysis, the degradation of a compound by light, is another important abiotic process for PAHs. PAHs can absorb ultraviolet (UV) radiation from sunlight, which can lead to their transformation. This process can be direct or sensitized, where other molecules absorb light energy and transfer it to the PAH.

Research on related compounds like 7-methylbenz(a)anthracene suggests a susceptibility to direct photolysis by sunlight. nih.gov The photooxidation of PAHs like anthracene and benz[a]anthracene in the presence of molecular oxygen can lead to the formation of endoperoxides as intermediates, which can then be further oxidized to form the corresponding PAH quinones. researchgate.net For instance, the photoirradiation of 7,12-dimethylbenz[a]anthracene (B13559) (DMBA) can result in the formation of quinones. researchgate.net It is expected that Benz(a)anthracene, 12-ethyl-7-methyl- would undergo similar photooxidative transformations.

Bioremediation and Biodegradation Studies

Bioremediation leverages the ability of microorganisms to degrade pollutants. The biodegradation of PAHs is a key process for their removal from contaminated environments.

The microbial degradation of PAHs is a widely studied phenomenon. While specific studies on Benz(a)anthracene, 12-ethyl-7-methyl- are scarce, research on the parent compound and its methylated derivatives demonstrates that microbial transformation is a viable degradation pathway.

For example, the ligninolytic fungus Irpex lacteus has been shown to degrade more than 70% of the initially applied Benz(a)anthracene in a liquid medium within 14 days. nih.gov The initial step in this degradation is the transformation of Benz(a)anthracene to Benz(a)anthracene-7,12-dione. nih.gov Similarly, microbial transformations of 7,12-dimethylbenz[a]anthracene have been observed in cultures of the bacterium Pseudomonas aeruginosa and the fungus Penicillium notatum. nih.gov

Several microbial species have been identified as capable of degrading PAHs. The bacterium Pseudomonas aeruginosa and the fungus Penicillium notatum have been shown to metabolize 7,12-dimethylbenz[a]anthracene, producing methyl-hydroxylated metabolites. nih.gov

The white-rot fungus Irpex lacteus utilizes its ligninolytic enzymatic system to break down Benz(a)anthracene. nih.gov The initial oxidation to Benz(a)anthracene-7,12-dione is a typical pathway for ligninolytic fungi. nih.gov This dione (B5365651) is then further degraded into smaller molecules like 1,2-naphthalenedicarboxylic acid and phthalic acid. nih.gov

Table 2: Microorganisms Involved in the Degradation of Benz(a)anthracene and its Derivatives

Microorganism Compound Degraded Key Findings Reference
Irpex lacteus Benz(a)anthracene Degraded over 70% in 14 days, forming Benz(a)anthracene-7,12-dione as an intermediate. nih.gov
Pseudomonas aeruginosa 7,12-dimethylbenz[a]anthracene Produced methyl-hydroxylated metabolites. nih.gov

The rate of biodegradation of PAHs in the environment is influenced by a variety of factors. These include the physical and chemical properties of the environment as well as the specific characteristics of the microbial community. Key factors include:

Bioavailability: The extent to which a compound is available to microorganisms for degradation. PAHs tend to sorb strongly to soil and sediment, which can limit their bioavailability.

Nutrient Availability: The presence of essential nutrients like nitrogen and phosphorus is crucial for microbial growth and activity.

Oxygen Levels: The initial steps in the aerobic degradation of PAHs often involve oxygenases, making oxygen a critical factor.

Temperature and pH: These environmental parameters affect microbial metabolism and enzymatic activity.

Presence of Co-contaminants: Other pollutants in the environment can either inhibit or enhance the biodegradation of a target compound.

While specific data on the factors influencing the biodegradation of Benz(a)anthracene, 12-ethyl-7-methyl- is not available, these general principles derived from studies of other PAHs would apply.

Advanced Analytical Techniques for the Characterization and Detection of Benz a Anthracene, 12 Ethyl 7 Methyl and Its Metabolites

Chromatographic Separation and Quantification Methods

Chromatographic techniques are fundamental for isolating and quantifying Benz(a)anthracene (B33201), 12-ethyl-7-methyl- and its metabolites. The choice between liquid and gas chromatography typically depends on the volatility and thermal stability of the analytes.

High-Performance Liquid Chromatography (HPLC) for Complex Mixture Analysis

High-Performance Liquid Chromatography (HPLC) is a preferred method for the separation of PAHs and their metabolites, particularly for non-volatile or thermally labile compounds such as dihydrodiols, phenols, and quinones. researchgate.net Reversed-phase HPLC (RP-HPLC) using chemically bonded C18 stationary phases is frequently the method of choice. rdd.edu.iq This technique allows for the effective separation of complex mixtures of PAH isomers and their polar metabolites formed during biotransformation. rdd.edu.iqnih.gov

The separation is typically achieved using a gradient elution with a mobile phase consisting of acetonitrile (B52724) and/or methanol (B129727) and water. rdd.edu.iqsigmaaldrich.com Detection is often performed using diode array detectors (DAD) for UV-visible absorption spectra, which aids in preliminary identification, or more selectively and sensitively with fluorescence detectors (FLD). uci.edunih.gov Fluorescence detection is particularly advantageous for many PAHs due to their native fluorescence, offering high sensitivity and selectivity. nih.gov For instance, a method developed for the metabolites of the structurally similar benzo[a]anthracene used a specialized precolumn to selectively adsorb PAHs, followed by quantification with a switchable fluorescence detector. nih.gov

Table 1: Typical HPLC Parameters for Analysis of Benz(a)anthracene Analogs and Metabolites
ParameterDescriptionReference
ColumnReversed-phase C18 (e.g., 25 cm × 4.6 mm, 5 µm particles) rdd.edu.iqsigmaaldrich.com
Mobile PhaseGradient of Methanol/Water or Acetonitrile/Water rdd.edu.iqsigmaaldrich.com
Flow RateTypically 0.8 - 1.0 mL/min rdd.edu.iqsigmaaldrich.com
DetectorFluorescence (FLD) or Diode Array Detector (DAD) / UV uci.edunih.gov
Sample TypeMetabolite mixtures from biological incubations (e.g., rat liver microsomes) nih.govsigmaaldrich.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile and Derivatized Analytes

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile PAHs. acs.orgrestek.com For less volatile or polar metabolites like hydroxylated derivatives, a derivatization step is often required to increase their volatility and thermal stability. nih.gov Silylation is a common derivatization technique used for this purpose. nih.gov

The GC system separates components of a mixture based on their boiling points and interaction with a stationary phase in a capillary column. shimadzu.com Following separation, the eluting compounds enter the mass spectrometer, which provides mass information for identification and quantification. acs.org Electron impact (EI) is a common ionization method used for PAHs. acs.org For enhanced sensitivity and selectivity, especially in complex matrices, GC coupled with tandem mass spectrometry (GC-MS/MS) operating in Multiple Reaction Monitoring (MRM) mode can be employed. nih.govshimadzu.com This approach minimizes background interference and improves detection limits for trace-level analysis. restek.comshimadzu.com

Table 2: Representative GC-MS Conditions for PAH Analysis
ParameterDescriptionReference
Column5% Phenyl methylpolysiloxane or similar (e.g., 60 m × 0.25 mm I.D., 0.1 µm df) acs.orgshimadzu.com
Injection ModeSplitless shimadzu.com
Carrier GasHelium shimadzu.comshimadzu.com
Ionization ModeElectron Impact (EI) acs.org
Detection ModeSelected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for MS/MS acs.orgshimadzu.com
DerivatizationRequired for polar metabolites (e.g., silylation for hydroxylated PAHs) nih.gov

Spectroscopic and Spectrometric Elucidation of Molecular Structure

While chromatography provides separation and quantification, spectroscopic and spectrometric methods are indispensable for the unambiguous confirmation of molecular structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the definitive structural elucidation of organic molecules, including PAHs and their metabolites. nih.gov Both ¹H (proton) and ¹³C (carbon) NMR provide detailed information about the chemical environment of each atom, allowing for the confirmation of the carbon skeleton and the position of substituents. researchgate.netsmbstcollege.com

For the parent compound, Benz(a)anthracene, 12-ethyl-7-methyl-, ¹H NMR would confirm the presence and location of the ethyl and methyl groups through their characteristic chemical shifts and splitting patterns. For metabolites, NMR is crucial for determining the exact site of metabolic modification, such as hydroxylation or epoxidation. For example, in studies of the metabolism of 7,12-dimethylbenz[a]anthracene (B13559) (a close structural analog), NMR was used to definitively identify metabolites by confirming the positions of hydroxyl groups on the aromatic ring. nih.gov

Table 3: Example ¹H NMR Chemical Shifts for a Related Compound (7,12-Dimethylbenz[a]anthracene)
Proton AssignmentChemical Shift (δ, ppm)Reference
H18.53 nih.gov
H47.88 nih.gov
H57.64 nih.gov
H68.09 nih.gov
CH₃ at C73.06 nih.gov
CH₃ at C123.33 nih.gov

High-Resolution Mass Spectrometry for Metabolite Identification

High-Resolution Mass Spectrometry (HRMS), often coupled with liquid chromatography (LC-HRMS), is essential for identifying unknown metabolites. nih.gov Unlike standard mass spectrometry, HRMS provides highly accurate mass measurements, which allows for the determination of the elemental formula of a molecule. osti.gov This capability is critical in metabolomics, where multiple compounds can have the same nominal mass but different elemental compositions. osti.govmdpi.com

When analyzing the metabolites of Benz(a)anthracene, 12-ethyl-7-methyl-, HRMS can distinguish between different metabolic products. For example, it can differentiate a monohydroxylated metabolite (addition of one oxygen atom) from a dihydrodiol metabolite (addition of two oxygen and two hydrogen atoms) based on their precise masses. nih.gov Tandem mass spectrometry (MS/MS) experiments performed on an HRMS instrument provide fragmentation patterns that serve as a "fingerprint" for the metabolite, further aiding in its structural elucidation and confirmation when compared against authentic standards or spectral databases. osti.gov

Table 4: Theoretical Mass Differences for Metabolites of Benz(a)anthracene, 12-ethyl-7-methyl- (C₂₁H₁₈, Monoisotopic Mass: 270.14085 Da)
Metabolic TransformationChange in FormulaExpected Monoisotopic Mass (Da)
Monohydroxylation+ O286.13577
Dihydroxylation (Dihydrodiol)+ O₂H₂304.14633
Epoxidation+ O286.13577
Hydroxylation of Methyl Group+ O286.13577

Circular Dichroism (CD) Spectroscopy for Stereochemical Analysis of Metabolites

Metabolic activation of PAHs often produces chiral metabolites, such as trans-dihydrodiols. nih.gov Determining the absolute configuration (stereochemistry) of these metabolites is crucial, as different stereoisomers can exhibit vastly different biological activities. Circular Dichroism (CD) spectroscopy is a key technique for this purpose. nih.gov

CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by chiral molecules. The resulting CD spectrum is unique to a specific stereoisomer. nih.gov By comparing the CD spectrum of an isolated metabolite to that of a standard with a known absolute configuration, the stereochemistry of the metabolite can be determined. nih.gov This technique was instrumental in establishing the absolute configuration of dihydrodiol metabolites of 7-methylbenz[a]anthracene (B135024) and 7,12-dimethylbenz[a]anthracene, revealing that the metabolic processes are often highly stereoselective. nih.govnih.gov The conformation of the dihydrodiol can significantly influence the CD spectrum, a factor that must be considered during analysis. nih.gov

Table 5: Application of CD Spectroscopy in Stereochemical Analysis of Benz(a)anthracene Metabolites
AnalyteTechniqueFindingReference
7-Methylbenz[a]anthracene dihydrodiolsComparison of CD spectra with known standardsDetermined the major enantiomers to have 1R,2R-, 3R,4R-, and 10R,11R- absolute configurations. nih.gov
7,12-Dimethylbenz[a]anthracene cis-5,6-dihydrodiolChiral stationary-phase HPLC and CD SpectroscopyShowed 95% 5S,6R and 5% 5R,6S absolute stereochemistry. nih.gov
7,12-Dimethylbenz[a]anthracene trans-5,6-dihydrodiolChiral stationary-phase HPLC and CD SpectroscopyFound to be a 100% 5S,6S enantiomer. nih.gov

Emerging Analytical Approaches for Trace Analysis and Interaction Studies

Emerging analytical methods are crucial for detecting minute quantities of PAHs and their metabolic products in biological systems and for understanding their interactions with cellular macromolecules like DNA.

Electrochemical Methods (e.g., Transfer Stripping Voltammetry) in Biological Samples

Electrochemical methods offer high sensitivity and are suitable for the detection of electroactive compounds like PAHs. Adsorptive transfer stripping voltammetry (AdTSV) is a particularly sensitive technique used for trace analysis. This method involves two main steps: first, the analyte is preconcentrated by adsorption onto the surface of a working electrode, and second, a voltammetric scan is applied to strip the analyte from the electrode, generating a measurable current signal that is proportional to its concentration.

While no studies utilizing transfer stripping voltammetry for the analysis of Benz(a)anthracene, 12-ethyl-7-methyl- were identified, research on the related compound 7,12-dimethylbenz(a)anthracene (DMBA) has demonstrated the utility of this approach. For instance, AdTSV has been successfully applied to determine DMBA concentrations in various biological matrices of orally treated rats, such as serum, liver, and kidney. researchgate.net This technique, when compared with High-Performance Liquid Chromatography (HPLC), was found to be compatible and capable of detecting DMBA at very low concentrations. researchgate.net The principle of the method relies on the electrochemical oxidation of the PAH molecule after its accumulation on an electrode surface.

Table 1: Comparison of Detection Levels for 7,12-dimethylbenz(a)anthracene (DMBA) using HPLC and AdTSV

Analytical MethodLimit of Detection (M)Limit of Detection (ppb)
HPLC3.82 x 10⁻⁹0.98
AdTSV6.73 x 10⁻⁹1.73

This data is for 7,12-dimethylbenz(a)anthracene (DMBA) and is not representative of Benz(a)anthracene, 12-ethyl-7-methyl-. researchgate.net

Advanced Spectroscopic Techniques for DNA Adduct Characterization

The carcinogenicity of many PAHs is linked to their metabolic activation into reactive intermediates that can bind covalently to DNA, forming DNA adducts. Characterizing these adducts is essential for understanding mechanisms of chemical carcinogenesis. Advanced spectroscopic techniques are vital for elucidating the structure of these adducts.

No literature is available on the spectroscopic characterization of DNA adducts formed by Benz(a)anthracene, 12-ethyl-7-methyl-. However, studies on analogous compounds illustrate the power of these methods. For example, fluorescence spectroscopy has been instrumental in characterizing DNA adducts of DMBA. nih.govnih.gov By examining the fluorescence spectra of adducts formed from the reaction of DMBA metabolites with DNA, researchers can gain insights into the structure of the adducts and the specific metabolite responsible for their formation. nih.govnih.gov For instance, comparisons of fluorescence spectra helped confirm that certain DMBA-DNA adducts formed in cells were derived from a specific diol epoxide metabolite reacting with deoxyadenosine (B7792050) and deoxyguanosine residues in DNA. nih.govosti.gov

Other techniques like ³²P-postlabeling, often coupled with HPLC or thin-layer chromatography (TLC), are extremely sensitive for detecting and quantifying DNA adducts, even when present at very low levels in biological samples. nih.govoup.com

Comparative Structure Activity Relationships and Alkyl Substituent Effects in Benz a Anthracene, 12 Ethyl 7 Methyl Research

Comparative Analysis with Other Methyl and Ethyl Substituted Benz(a)anthracenes

The biological activity of alkylated PAHs is intricately linked to their molecular structure. The size, position, and electronic properties of the alkyl substituents dictate the molecule's reactivity, stability, and how it is processed by metabolic enzymes.

The location of alkyl groups on the benz(a)anthracene (B33201) nucleus is a critical determinant of the molecule's chemical reactivity and stability. Studies on various methyl and ethyl-substituted benz(a)anthracenes reveal that substitution at the 7- and 12-positions significantly impacts their biological activity. For instance, alkylation can affect the potency for activation of the aryl hydrocarbon receptor 2 (AhR2), a key step in the toxic mechanism of many PAHs. The position-dependent effects of alkylation on the toxicity of benz(a)anthracene have been observed in early-life stage zebrafish, indicating that the location of the alkyl group influences the molecule's interaction with biological systems. nih.gov

While specific data on 12-ethyl-7-methyl-benz(a)anthracene is limited, research on related compounds like 7,12-dimethylbenz(a)anthracene (DMBA) provides valuable insights. DMBA is a potent carcinogen, and its activity is largely attributed to the methyl groups at the 7- and 12-positions. wikipedia.orgnih.gov These positions are part of the meso-region of the molecule, and substitution here can influence the electronic properties of the entire ring system, affecting the ease of metabolic activation. The stability of carbocations formed during metabolism, a key factor in their carcinogenic potential, is also influenced by the position of alkyl groups. nih.gov

The substitution of a methyl group with a larger ethyl group introduces significant steric and electronic effects that can alter the metabolic profile and the regioselectivity of enzymatic reactions. A comparative study of the metabolism of 7-methylbenz[a]anthracene (B135024) (7-MBA) and 7-ethylbenz[a]anthracene (7-EBA) demonstrated that while both compounds were metabolized to a similar extent, the distribution of their dihydrodiol metabolites was different. nih.govnih.gov

For 7-MBA, the primary dihydrodiols were the 8,9- and 5,6-derivatives. In contrast, for 7-EBA, the 8,9- and 1,2-diols were predominant, with the 5,6-diol being a minor product. This suggests that the bulkier ethyl group at the 7-position sterically hinders metabolism at the K-region (the 5,6-bond) and promotes metabolism on the angular 1,2,3,4-benzo-ring. nih.govnih.gov These findings imply that for Benz(a)anthracene, 12-ethyl-7-methyl-, the ethyl group at the 12-position would similarly influence the regioselectivity of metabolic activation, potentially favoring the formation of specific diol-epoxides.

Metabolic Profile Comparison of 7-Methylbenz[a]anthracene and 7-Ethylbenz[a]anthracene

CompoundPrincipal Dihydrodiol MetabolitesMinor Dihydrodiol Metabolites
7-Methylbenz[a]anthracene (7-MBA)8,9- and 5,6-derivatives-
7-Ethylbenz[a]anthracene (7-EBA)8,9- and 1,2-derivatives5,6-derivative

Elucidating Molecular Determinants of Biological Interaction Mechanisms

The ultimate biological effects of a PAH, such as its carcinogenicity, are determined by its ability to be metabolically activated to reactive intermediates that can bind to cellular macromolecules like DNA.

The covalent binding of PAH metabolites to DNA is a critical event in the initiation of carcinogenesis. The structure of the parent PAH dictates the types of DNA adducts formed. For example, 7,12-dimethylbenz(a)anthracene (DMBA) is known to form adducts with deoxyguanosine and deoxyadenosine (B7792050) residues in DNA following metabolic activation. nih.gov The greater reactivity of DMBA with deoxyadenosine residues in mouse skin may contribute to its high tumor-initiating potential. nih.gov The presence of an ethyl group in Benz(a)anthracene, 12-ethyl-7-methyl- would likely influence the conformation of the diol epoxide metabolite and its subsequent interaction with DNA, potentially altering the profile of DNA adducts formed compared to DMBA.

The "bay-region" and "K-region" are critical areas of the benz(a)anthracene molecule in terms of metabolic activation and detoxification. The bay-region theory of PAH carcinogenesis posits that diol epoxides formed in the bay region are particularly potent carcinogens. nih.gov Conversely, the K-region is another site of metabolic oxidation, which can sometimes lead to detoxification.

Studies on benzo[a]pyrene (B130552) have shown that metabolites formed in the bay region have a significantly higher DNA intercalating ability compared to those formed in the K-region, which may be a factor in their differing carcinogenic activities. nih.gov For substituted benz(a)anthracenes, the nature and position of the alkyl groups can influence the balance between metabolic activation at the bay-region and detoxification or alternative metabolism at the K-region. As discussed, a sterically bulky ethyl group can hinder metabolism at the K-region, potentially shunting metabolism towards the bay-region and enhancing the formation of highly carcinogenic diol epoxides. nih.govnih.gov

Influence of Molecular Region on Biological Activity

Molecular RegionAssociated Metabolic ProcessImplication for Carcinogenicity
Bay-RegionFormation of highly reactive diol epoxidesAssociated with potent carcinogenic activity
K-RegionMetabolic oxidation that can lead to detoxificationGenerally associated with less carcinogenic activity

Broader Implications for Alkylated Polycyclic Aromatic Hydrocarbon Research

The study of specifically substituted PAHs like Benz(a)anthracene, 12-ethyl-7-methyl- contributes to a broader understanding of the environmental and health impacts of alkylated PAHs. Research has increasingly shown that alkylated PAHs are more prevalent in the environment than their parent compounds, particularly in petrogenic sources like crude oil. nih.gov

Furthermore, some studies suggest that alkylated PAHs may pose a greater threat to environmental and human health than their non-alkylated counterparts, exhibiting stronger toxicity. nih.govresearchgate.net Therefore, detailed structure-activity relationship studies on compounds like Benz(a)anthracene, 12-ethyl-7-methyl- are crucial for more accurate risk assessments of PAH mixtures in the environment. Understanding how specific alkyl substitutions influence metabolic pathways and toxic endpoints allows for the development of more predictive models for the toxicity of the vast number of alkylated PAHs found in environmental samples. researchgate.net

Q & A

Q. How can conflicting mutagenicity and carcinogenicity data be interpreted?

  • Answer : Mutagenicity (e.g., Ames test positivity ) does not always correlate with in vivo carcinogenicity due to:
  • Tissue-specific metabolism : E.g., sulfotransferase activity varies by organ .
  • DNA repair efficiency : Adduct persistence differs between cell types .
    Validate findings using multiple models (e.g., Drosophila germline tests and mammalian cell transformation assays ).

Data Contradiction Analysis

  • Key Contradiction : SMBA is mutagenic in vitro but non-carcinogenic in vivo .
    • Resolution : SMBA’s short half-life and rapid detoxification in vivo limit its carcinogenic potential, emphasizing the need for multi-endpoint assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.